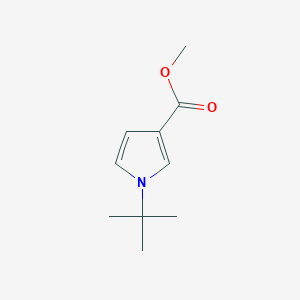![molecular formula C7H4Cl2N2 B11909495 5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)
5,7-Dichloroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions of the imidazo[1,5-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 1,3-dichloroacetone in the presence of a base, such as sodium hydroxide, to form the imidazo[1,5-a]pyridine ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms, while oxidation and reduction can lead to oxides or reduced forms of the compound .
Scientific Research Applications
5,7-Dichloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a scaffold for the development of new drugs, particularly in the field of oncology and anti-infective agents.
Materials Science: The compound’s unique optical properties make it useful in the development of luminescent materials and sensors.
Chemical Research: It is used as a building block in the synthesis of more complex heterocyclic compounds for various research purposes.
Mechanism of Action
The mechanism of action of 5,7-Dichloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its broad range of biological activities.
Imidazo[4,5-b]pyridine: Differing in the position of the nitrogen atoms, this compound also exhibits significant pharmacological potential.
Imidazo[4,5-c]pyridine: Similar to imidazo[4,5-b]pyridine but with a different nitrogen arrangement, leading to unique properties.
Uniqueness
5,7-Dichloroimidazo[1,5-a]pyridine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
5,7-dichloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H |
InChI Key |
OZDDFRGSCYOTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)


![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)









